ML337

Description

Structure

3D Structure

Properties

IUPAC Name |

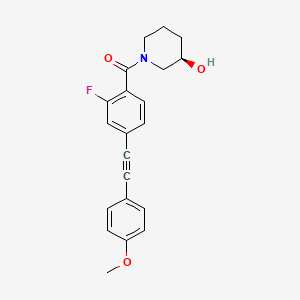

[2-fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-[(3R)-3-hydroxypiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO3/c1-26-18-9-6-15(7-10-18)4-5-16-8-11-19(20(22)13-16)21(25)23-12-2-3-17(24)14-23/h6-11,13,17,24H,2-3,12,14H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCRLDPMQHPGIM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCCC(C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML337 as a selective mGluR3 negative allosteric modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ML337, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental application of this important tool compound.

Introduction

Metabotropic glutamate receptor 3 (mGluR3), a class C G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in modulating synaptic plasticity and neurotransmission. Its dysfunction has been implicated in various neurological and psychiatric disorders. The development of selective pharmacological tools is essential to dissect the specific physiological and pathological roles of mGluR3. This compound has emerged as a key tool compound due to its high selectivity for mGluR3 over other mGluR subtypes, particularly the closely related mGluR2. This selectivity allows for the precise investigation of mGluR3 function in vitro and in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro potency, selectivity, and in vivo pharmacokinetic properties.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 450 nM | Rat | Calcium Mobilization | [1] |

| IC50 | 593 nM | Rat | Calcium Mobilization | [2] |

| Selectivity vs. mGluR2 | >67-fold | Rat | Calcium Mobilization | [1] |

| Selectivity vs. other mGluRs (1, 4, 5, 6, 7, 8) | >30 µM (inactive) | Rat | Various functional assays | [2] |

Table 2: In Vivo Pharmacokinetics (DMPK) of this compound

| Species | Route | Dose (mg/kg) | Brain Concentration (µM) at 1h | Plasma Concentration (µM) at 1h | Brain/Plasma Ratio |

| Mouse | IP | 10 | 1.2 | 0.8 | 1.5 |

| Rat | IV | 5 | 0.5 | 0.6 | 0.83 |

| Rat | PO | 10 | 0.3 | 0.4 | 0.75 |

Signaling Pathway

mGluR3 is a Gi/o-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated G-protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. As a negative allosteric modulator, this compound binds to a site topographically distinct from the glutamate binding site and reduces the receptor's response to glutamate.

Caption: mGluR3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize this compound.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of this compound as a negative allosteric modulator of mGluR3.

Materials:

-

HEK293 cells stably expressing rat or human mGluR3 (HEK-mGluR3).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

L-glutamate.

-

This compound.

-

384-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Plate HEK-mGluR3 cells in 384-well microplates at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of L-glutamate at a concentration that elicits a submaximal response (EC80), which should be predetermined.

-

Assay Protocol:

-

Place the cell plate in the fluorescence microplate reader.

-

Establish a baseline fluorescence reading for approximately 10-20 seconds.

-

Add the this compound dilutions to the wells and incubate for a specified time (e.g., 2-15 minutes).

-

Add the EC80 concentration of L-glutamate to the wells.

-

Measure the change in fluorescence intensity over time (typically 2-3 minutes).

-

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the glutamate-induced calcium response. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Experimental workflow for the in vitro calcium mobilization assay.

In Vivo Pharmacokinetic (DMPK) Study in Rodents

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in mice or rats.

Materials:

-

Male C57BL/6 mice or Sprague-Dawley rats.

-

This compound.

-

Vehicle solution (e.g., 10% Tween 80 in saline).

-

Dosing syringes and needles (for IP, IV, or PO administration).

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

Brain harvesting tools.

-

Homogenizer.

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the experiment.

-

Compound Formulation: Prepare a dosing solution of this compound in the chosen vehicle.

-

Dosing: Administer this compound to the animals via the desired route (e.g., intraperitoneal injection).

-

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via cardiac puncture or tail vein bleeding into EDTA-coated tubes. Immediately following blood collection, perfuse the animals with saline and harvest the brains.

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Homogenize the brain tissue in a suitable buffer.

-

-

Bioanalysis: Extract this compound from the plasma and brain homogenates using a suitable method (e.g., protein precipitation with acetonitrile). Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

-

Data Analysis: Plot the plasma and brain concentrations of this compound versus time to generate pharmacokinetic profiles. Calculate key parameters such as Cmax, Tmax, AUC, and the brain/plasma ratio.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion

This compound is a well-characterized and highly selective mGluR3 negative allosteric modulator. Its favorable in vitro and in vivo properties make it an invaluable tool for investigating the role of mGluR3 in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical research and drug discovery efforts.

References:

-

Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (this compound), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of medicinal chemistry, 56(12), 5208–5212.[1]

-

Wenthur, C., et al. (2012). Development of a Second Generation mGlu3 NAM Probe. Probe Reports from the NIH Molecular Libraries Program.[2]

References

ML337 CAS number and molecular weight

A comprehensive analysis of the physicochemical and biological properties of ML337, a selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3). This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a synthetic organic compound with the following properties:

| Property | Value | Citations |

| CAS Number | 1443118-44-2 | |

| Molecular Weight | 353.39 | |

| Chemical Formula | C₂₁H₂₀FNO₃ | |

| IUPAC Name | (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone | |

| Synonyms | ML-337, ML 337 |

Biological Activity

This compound acts as a selective negative allosteric modulator (NAM) of the mGlu3 receptor. Allosteric modulation provides a mechanism for finely-tuning receptor activity, which can offer advantages over direct orthosteric antagonism. This compound is brain penetrant, making it suitable for in vivo studies targeting the central nervous system.

| Parameter | Value | Citations |

| Target | Metabotropic glutamate receptor 3 (mGlu3) | |

| Mechanism | Negative Allosteric Modulator (NAM) | |

| IC₅₀ | 593 nM | |

| Selectivity | No significant activity at mGlu₁, mGlu₂, mGlu₄₋₈ at concentrations up to 30 µM |

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Condition | Details | Citations |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). Insoluble in water. | |

| Short-term Storage | Dry, dark, and at 0 - 4 °C for days to weeks. | |

| Long-term Storage | -20 °C for months to years. |

Mechanism of Action

The following diagram illustrates the negative allosteric modulation of the mGlu3 receptor by this compound. Under normal physiological conditions, the binding of the endogenous ligand, glutamate, to the orthosteric site of the mGlu3 receptor initiates a downstream signaling cascade. This compound binds to a distinct allosteric site on the receptor, which in turn reduces the affinity of glutamate for its binding site or the efficacy of receptor activation, thereby inhibiting the signaling pathway.

Caption: Mechanism of this compound as a negative allosteric modulator of the mGlu3 receptor.

Experimental Protocols

Detailed experimental protocols for this compound, including assay conditions for determining IC₅₀ values and methodologies for assessing CNS penetration and DMPK profiles, are described in the primary literature. For a comprehensive understanding of the experimental procedures, it is recommended to consult the following publication:

-

Wenthur, C. J., Daniels, J. S., Morrison, R., Engers, J. L., Niswender, C. M., Conn, P. J., & Lindsley, C. W. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (this compound), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of medicinal chemistry, 56(12), 5208–5212.

The information provided in this document is intended for research purposes only and is based on publicly available data.

In Vitro and In Vivo Effects of ML337: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML337 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). This document provides a comprehensive overview of the known in vitro and in vivo effects of this compound, intended to serve as a technical guide for researchers in neuroscience and drug development. The information presented herein is compiled from publicly available scientific literature and is intended for research purposes only. This guide includes a summary of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.

Introduction

Metabotropic glutamate receptor 3 (mGlu3), a class C G-protein coupled receptor (GPCR), is a key therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and anxiety. This compound, with the chemical name (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone, has emerged as a critical tool for elucidating the physiological roles of mGlu3. Its high selectivity over other mGlu receptors, particularly the closely related mGlu2, allows for precise investigation of mGlu3-mediated signaling pathways and their implications in various disease models. This guide will detail the pharmacological characterization of this compound, from its in vitro activity to its in vivo pharmacokinetic and potential efficacy profile.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Receptor Target | Assay Type |

| IC50 | 593 nM | mGlu3 | Calcium Mobilization Assay |

| Selectivity | >30 µM | mGlu1, mGlu2, mGlu4-8 | Not specified |

Table 2: In Vivo Pharmacokinetic Properties of this compound

| Species | Brain-to-Plasma Ratio | Route of Administration |

| Mouse | 0.92 | Not specified |

| Rat | 0.3 | Not specified |

Experimental Protocols

In Vitro Assays

3.1.1. Calcium Mobilization Assay for mGlu3 NAM Activity

This assay is a common method to determine the potency of allosteric modulators of GPCRs that signal through the Gq pathway, or for Gi/o-coupled receptors like mGlu3 when co-expressed with a promiscuous G-protein such as Gα15 or a chimeric G-protein.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu3 receptor.

-

Assay Principle: mGlu3 activation by an agonist (e.g., glutamate) leads to a decrease in intracellular cyclic AMP (cAMP) via the Gi/o pathway. To facilitate a calcium-based readout, cells can be co-transfected with a chimeric G-protein (e.g., Gαqi5) that redirects the signal to the Gq pathway, leading to an increase in intracellular calcium upon agonist stimulation. Alternatively, assays measuring cAMP levels directly can be used.

-

Methodology:

-

HEK293-mGlu3 cells are plated in 96- or 384-well plates and cultured to confluency.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

The dye is removed, and cells are washed with an assay buffer.

-

Various concentrations of this compound are added to the wells and incubated for a predetermined time (e.g., 15-30 minutes) to allow the compound to reach its target.

-

An EC20 or EC80 concentration of glutamate (the concentration that elicits 20% or 80% of the maximal response) is then added to stimulate the receptor.

-

Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

The IC50 value is calculated from the concentration-response curve, representing the concentration of this compound that inhibits 50% of the glutamate-induced calcium mobilization.

-

In Vivo Studies

3.2.1. Pharmacokinetic (PK) Studies in Rodents

These studies are designed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, including its ability to cross the blood-brain barrier.

-

Animal Models: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

-

Methodology:

-

A cohort of animals is administered this compound via a specific route (e.g., intravenous, oral gavage, or intraperitoneal injection) at a defined dose.

-

At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected.

-

Animals are euthanized at the final time point, and brain tissue is harvested.

-

Blood samples are processed to separate plasma.

-

The concentration of this compound in plasma and brain homogenates is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the brain-to-plasma concentration ratio, are calculated.

-

Signaling Pathways and Experimental Workflows

mGlu3 Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical signaling pathway of the mGlu3 receptor and the inhibitory effect of this compound.

In-Depth Technical Guide: Brain Penetrance and CNS Distribution of ML337

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrance and central nervous system (CNS) distribution of ML337, a selective and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). The information presented herein is compiled from published preclinical studies to support further research and development of this compound.

Core Compound Information

This compound, with the chemical name (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone, is a potent and selective inhibitor of mGlu3, demonstrating an IC50 of 593 nM.[1] Its selectivity is a key feature, as it shows no significant activity at other mGlu receptor subtypes (mGlu1, 2, 4, 5, 6, 7, and 8) at concentrations up to 30 µM.[1] This high selectivity makes this compound a valuable tool for elucidating the specific roles of mGlu3 in the CNS.

Quantitative Pharmacokinetic Data

The ability of a compound to penetrate the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating CNS disorders. Pharmacokinetic studies in rodents have demonstrated that this compound is CNS penetrant. The key quantitative data are summarized in the table below.

| Parameter | Species | Value | Reference |

| Brain-to-Plasma (B:P) Ratio | Mouse | 0.92 | [1] |

| Brain-to-Plasma (B:P) Ratio | Rat | 0.3 | [1] |

| IC50 for mGlu3 | - | 593 nM | [1] |

| Selectivity (vs. mGlu2) | - | >30 µM | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo pharmacokinetic studies to determine the brain penetrance of this compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the brain and plasma concentrations of this compound and calculate the brain-to-plasma (B:P) ratio in mice and rats.

Animal Models:

-

Male C57BL/6 mice

-

Male Sprague-Dawley rats

Dosing:

-

Administration Route: Intraperitoneal (IP) injection.

-

Vehicle: A solution of 10% DMSO, 10% Tween 80, and 80% sterile water.

-

Dose: 10 mg/kg.

Sample Collection:

-

Time Points: Terminal blood and brain samples were collected at 1 hour post-dose.

-

Blood Collection: Whole blood was collected via cardiac puncture into tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation.

-

Brain Collection: Whole brains were rapidly excised, rinsed with cold saline, and snap-frozen in liquid nitrogen.

Bioanalytical Method:

-

Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile. Brain tissue was homogenized in a 70:30 water:acetonitrile solution, and the homogenate was then subjected to protein precipitation.

-

Quantification: The concentrations of this compound in the plasma and brain homogenate supernatants were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A standard curve was generated using known concentrations of this compound in the respective matrices (plasma and brain homogenate).

Data Analysis:

-

The brain-to-plasma ratio was calculated by dividing the concentration of this compound in the brain (ng/g) by the concentration of this compound in the plasma (ng/mL), assuming a brain tissue density of 1 g/mL.

Visualizations

Signaling Pathway of mGlu3 and the Impact of this compound

The following diagram illustrates the canonical signaling pathway of the mGlu3 receptor and the inhibitory effect of the negative allosteric modulator, this compound.

Caption: mGlu3 signaling and this compound's inhibitory mechanism.

Experimental Workflow for Determining Brain Penetrance

The logical flow of the experimental process to assess the brain penetrance of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound brain penetrance.

References

The Discovery and Development of ML337: A Selective mGlu3 Negative Allosteric Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML337 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2][3][4] Its discovery has provided the scientific community with a valuable chemical probe to investigate the physiological and pathophysiological roles of the mGlu3 receptor, which had previously been challenging due to the lack of selective ligands. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its characterization and diagrams of its signaling pathway and discovery workflow are also presented to facilitate further research and development in this area.

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability in the central nervous system.[5] The mGlu3 receptor, a member of the group II mGluRs, is implicated in a variety of neurological and psychiatric disorders. However, its precise functions have been difficult to elucidate due to the high degree of homology with the mGlu2 receptor and the lack of selective pharmacological tools. The development of this compound, a highly selective mGlu3 NAM, has been a significant advancement in the field, enabling the specific interrogation of mGlu3 function.[1][2]

Discovery of this compound

This compound was identified through a multidimensional, iterative parallel synthesis effort.[1][2] The discovery process involved the screening of a chemical library followed by the optimization of a lead compound to improve potency, selectivity, and pharmacokinetic properties. This effort culminated in the identification of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone, designated as this compound.

Chemical Structure

The chemical structure of this compound is provided below:

IUPAC Name: (R)-(2-fluoro-4-[(4-methoxyphenyl)ethynyl]phenyl)(3-hydroxypiperidin-1-yl)methanone[6] CAS Number: 1443118-44-2[6][7] Molecular Formula: C₂₁H₂₀FNO₃[6][7] Molar Mass: 353.39 g·mol⁻¹[6]

Quantitative Pharmacological Data

The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

In Vitro Potency and Selectivity

| Receptor | Assay Type | Metric | Value | Reference |

| mGlu3 | Antagonist Assay | IC₅₀ | 593 nM | [1][2][3][8] |

| mGlu2 | Antagonist Assay | IC₅₀ | > 30 µM | [1][2] |

| mGlu1, mGlu4, mGlu5, mGlu6, mGlu7, mGlu8 | Antagonist Assay | Activity | No activity up to 30 µM | [3][8] |

In Vivo Pharmacokinetics

| Species | Brain-to-Plasma Ratio (B:P) | Reference |

| Mouse | 0.92 | [1][2] |

| Rat | 0.3 | [1][2] |

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of the mGlu3 receptor. This means that it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site) and, in doing so, it reduces the affinity and/or efficacy of the endogenous agonist, glutamate.

The mGlu3 receptor is a Gi/Go-coupled GPCR.[5] Upon activation by glutamate, it inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] By negatively modulating the receptor, this compound attenuates this signaling cascade.

References

- 1. scispace.com [scispace.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Document: Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (this compound), an mGlu3 selective and CNS pene... - ChEMBL [ebi.ac.uk]

- 8. experts.unthsc.edu [experts.unthsc.edu]

The Role of Metabotropic Glutamate Receptor 3 (mGluR3) in Neurological Disorders: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabotropic glutamate receptor 3 (mGluR3), a critical player in the modulation of synaptic transmission and neuronal excitability. We delve into its fundamental signaling mechanisms, its complex and often protective role in a range of neurological and psychiatric disorders, and the therapeutic potential of targeting this receptor. This document synthesizes key research findings, presents quantitative data for comparative analysis, and outlines common experimental protocols for studying mGluR3 function.

Core Concepts: mGluR3 Function and Signaling

Metabotropic glutamate receptor 3 is a G-protein coupled receptor (GPCR) belonging to the Group II mGluRs, which also includes mGluR2.[1] These receptors are typically coupled to Gαi/o proteins, and their activation generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] mGluR3 is broadly distributed throughout the central nervous system, with expression observed in the cerebral cortex, hippocampus, striatum, and cerebellum.[1][3]

Unlike ionotropic glutamate receptors that form ion channels, mGluRs modulate neuronal activity through second messenger systems.[4] The primary endogenous agonist for mGluR3 is the neurotransmitter glutamate, but it is also activated by N-acetylaspartylglutamic acid (NAAG), which is co-released with glutamate.[5]

Functionally, mGluR3 is found on both presynaptic and postsynaptic terminals, as well as on glial cells, particularly astrocytes.[1][6][7] Presynaptic mGluR3s act as autoreceptors to inhibit further glutamate release, providing a negative feedback mechanism to prevent excessive excitatory neurotransmission.[4][8] Postsynaptically and on glia, their roles are more diverse, including the modulation of ion channel activity and the regulation of gene expression for neurotrophic factors.[5][6][8]

The Role of mGluR3 in Major Neurological Disorders

The modulatory functions of mGluR3 position it as a key factor in the pathophysiology of several neurological and psychiatric conditions. A recurring theme is its neuroprotective role, often mediated by its expression on glial cells.

Alzheimer's Disease (AD)

In the context of Alzheimer's disease, mGluR3 activation, particularly in astrocytes, exhibits a neuroprotective profile.[9] Studies have shown that activating astroglial mGluR3 can counteract the neurotoxic effects of amyloid-beta (Aβ) oligomers.[9] This is achieved through several mechanisms:

-

Promoting Non-Amyloidogenic APP Processing: mGluR3 activation enhances the activity of α-secretases (ADAM10 and ADAM17) while inhibiting the β-secretase (BACE1). This shifts the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, increasing the production of the neuroprotective soluble APPα (sAPPα).[7][9]

-

Enhancing Aβ Clearance: The resulting sAPPα can stimulate the uptake and clearance of Aβ oligomers by both astrocytes and microglia.[9]

-

Secretion of Neurotrophic Factors: Activation of mGluR3 boosts the production and release of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Transforming Growth Factor-beta (TGF-β), which possess anti-inflammatory and anti-apoptotic properties, protecting neurons from damage.[8][9]

-

Restoring Glutamate Homeostasis: mGluR3 activation can enhance the expression of glutamate transporters (GLAST and GLT-1) on astrocytes, improving the clearance of excess glutamate from the synapse and mitigating excitotoxicity.[6][9]

Conversely, some evidence suggests that mGluR2 may promote Aβ toxicity, highlighting the importance of developing mGluR3-selective agonists for AD therapy.[6]

Parkinson's Disease (PD)

In Parkinson's disease, the progressive loss of dopaminergic neurons leads to an overactivity of the glutamatergic system in the basal ganglia, contributing to motor symptoms.[3] Targeting Group II mGluRs has been investigated as a strategy to dampen this hyperactivity.[8] While early studies used non-selective mGluR2/3 agonists like LY379268, which showed some neuroprotective effects against toxins like 6-OHDA, more recent research has aimed to dissect the distinct roles of mGluR2 and mGluR3.[10][11]

Evidence suggests that mGluR3 activation is a promising avenue for neuroprotection in PD.[10] Activation of mGluR3 on glial cells can increase the production of neurotrophic factors, notably Glial Cell Line-Derived Neurotrophic Factor (GDNF), which has potent protective and restorative effects on dopaminergic neurons.[8][11] This highlights the potential of mGluR3-selective agonists not only for symptomatic relief but also as a disease-modifying therapy.

Schizophrenia

The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a central element of the disease's pathophysiology.[12][13] This has led to the investigation of mGluR2/3 agonists as a potential non-dopaminergic treatment approach.[14] The rationale is that by presynaptically reducing glutamate release, these agonists could normalize the hyperglutamatergic state that may arise as a consequence of NMDA receptor dysfunction.[14]

The GRM3 gene, which encodes mGluR3, has been identified as a risk gene for schizophrenia.[5][15] Post-mortem studies of brain tissue from individuals with schizophrenia have yielded mixed results regarding mGluR3 expression. Some studies report a reduction in mGluR3 protein in the dorsolateral prefrontal cortex (DLPFC), a region heavily implicated in the cognitive deficits of schizophrenia.[16][17] This reduction, coupled with an observed increase in the enzyme GCPII that degrades the mGluR3 agonist NAAG, suggests that signaling through mGluR3 may be impaired in the illness.[5][17] However, other studies have found no significant change in total mGluR3 protein levels.[15]

While early clinical trials of mixed mGluR2/3 agonists showed promise, later Phase III trials failed to meet their primary endpoints, tempering initial enthusiasm.[14] The distinct roles of mGluR2 and mGluR3, and the potential need for more selective pharmacological tools, remain active areas of investigation.[14]

Anxiety and Depression

Preclinical studies suggest that mGluR3 activation may have anxiolytic and antidepressant-like effects.[18] By modulating glutamate release and promoting the synthesis of neurotrophic factors, mGluR3 agonists could potentially correct the synaptic deficits and neuronal atrophy associated with chronic stress and depression.[18] The ability of mGluR2/3 agonists to block the behavioral effects of the NMDA receptor antagonist ketamine in animal models further supports the involvement of this receptor class in mood regulation.[19]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on mGluR3 expression in neurological disorders and the pharmacology of selected ligands.

Table 1: Changes in mGluR3 Expression in Neurological Disorders

| Disorder | Brain Region | Finding | Method | Reference |

| Schizophrenia | Dorsolateral Prefrontal Cortex (DLPFC) | Reduction in mGluR3 protein | Western Blot | [16][17] |

| Schizophrenia | Superior Temporal Cortex | No significant difference in monomeric or dimeric mGluR3 | Western Blot | [15] |

| Parkinson's Disease | Postmortem Brain Tissue | Adaptive downregulation of mGluR2/3 in patients without "wearing-off" | Receptor-Binding Autoradiography | [20] |

| Temporal Lobe Epilepsy | Temporal Cortex (Chronic Phase) | Decreased expression of the gene encoding mGluR3 | qPCR | [21] |

Table 2: Pharmacology of Selected mGluR2/3 Ligands

| Compound | Type | Target(s) | Potency (EC50 or Ki) | Reference |

| LY379268 | Agonist | mGluR2/3 | EC50: 2.69 nM (mGluR2), 4.48 nM (mGluR3) | [22] |

| LY341495 | Antagonist | Group II mGluRs (potent), other mGluRs (weaker) | IC50: 21 nM (mGluR2), 14 nM (mGluR3) | [22] |

| Pomaglumetad methionil (LY2140023) | Agonist (Prodrug of LY404039) | mGluR2/3 | N/A | [22] |

| LY3020371 | Antagonist | mGluR2/3 | Ki: 5.26 nM (hmGluR2), 2.50 nM (hmGluR3) | [22] |

| (2R,4R)-APDC | Agonist | mGluR2/3 | Potent allosteric modulator | [23] |

Key Experimental Protocols

Investigating the role of mGluR3 requires a combination of molecular, cellular, and behavioral techniques. Below are outlines of common methodologies.

Western Blotting for mGluR3 Protein Quantification

This technique is used to measure the relative amount of mGluR3 protein in tissue samples (e.g., post-mortem brain tissue).

Methodology:

-

Tissue Homogenization: Brain tissue from a specific region is dissected and homogenized in a lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to mGluR3. Validated antibodies are crucial, as specificity can be an issue.[15]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on film or by a digital imager.

-

Analysis: The intensity of the bands corresponding to mGluR3 (monomeric form ~100 kDa, dimeric form ~200 kDa) is quantified using densitometry software.[15] A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.

Receptor-Binding Autoradiography

This method is used to visualize and quantify the distribution and density of mGluR2/3 receptors in brain slices using a radiolabeled ligand.

Methodology:

-

Tissue Preparation: Post-mortem brain tissue is frozen and sectioned into thin slices (e.g., 20 µm) using a cryostat. The slices are mounted on microscope slides.

-

Radioligand Incubation: The slides are incubated in a buffer solution containing a specific mGluR2/3 radioligand, such as [³H]LY341495.[20]

-

Washing: The slides are washed in a buffer to remove unbound radioligand.

-

Determining Non-Specific Binding: A parallel set of slides is incubated with the radioligand plus a high concentration of a non-radioactive competing ligand to determine the amount of non-specific binding.

-

Exposure: The dried slides are apposed to a radiation-sensitive film or a phosphor imaging plate for a period of weeks to months.

-

Imaging and Analysis: The film or plate is developed or scanned to create an autoradiogram, an image where the darkness is proportional to the amount of radioactivity. The optical density in specific brain regions is measured and converted to binding density (e.g., fmol/mg tissue) using co-exposed radioactive standards. Specific binding is calculated by subtracting non-specific binding from total binding.

Conclusion and Future Directions

Metabotropic glutamate receptor 3 is a multifaceted modulator of neuronal and glial function with significant implications for a host of neurological disorders. Its predominantly neuroprotective role, particularly in Alzheimer's and Parkinson's diseases, makes it an attractive therapeutic target. In schizophrenia, its connection to genetic risk and pathophysiology is compelling, though the therapeutic path forward requires further clarification.

The primary challenges in the field include the development of highly selective mGluR3 agonists and positive allosteric modulators (PAMs) that can differentiate its function from the closely related mGluR2. Dissecting the cell-type-specific roles of mGluR3—whether on presynaptic neurons, postsynaptic neurons, astrocytes, or microglia—will be crucial for designing targeted therapies with improved efficacy and fewer side effects. As our understanding of the complex signaling networks governed by mGluR3 deepens, so too will our ability to leverage this receptor for the treatment of debilitating brain disorders.

References

- 1. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Roles of Glutamate Receptors in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are mGluR3 antagonists and how do they work? [synapse.patsnap.com]

- 5. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]

- 6. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabotropic glutamate receptors: Targets for neuroprotective therapies in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Neuroglial Metabotropic Glutamate Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. bioengineer.org [bioengineer.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabotropic glutamate receptor 3 (mGlu3; mGluR3; GRM3) in schizophrenia: Antibody characterisation and a semi-quantitative western blot study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential expression of metabotropic glutamate receptor 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. psychiatryonline.org [psychiatryonline.org]

- 18. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. mdpi.com [mdpi.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. scbt.com [scbt.com]

Unraveling Glutamate Signaling: A Technical Guide to Utilizing ML337

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of ML337, a potent and selective inhibitor of D-amino acid oxidase (DAO), as a critical tool for investigating glutamate signaling pathways. By modulating the levels of the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine, this compound offers a powerful approach to dissect the intricate mechanisms of glutamatergic neurotransmission, which is central to synaptic plasticity, learning, memory, and various neurological disorders.

Introduction to this compound and its Mechanism of Action

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is predominantly mediated by ionotropic and metabotropic glutamate receptors. The NMDA receptor, a key subtype of ionotropic glutamate receptors, plays a crucial role in the induction of long-term potentiation (LTP) and long-term depression (LTD), cellular processes that underlie learning and memory.

A unique feature of the NMDA receptor is its requirement for a co-agonist, in addition to glutamate, for activation. D-serine, an endogenous D-amino acid, serves as a primary co-agonist at the glycine-binding site of synaptic NMDA receptors. The concentration of D-serine in the synaptic cleft is tightly regulated by the enzyme D-amino acid oxidase (DAO), which catalyzes its oxidative deamination.

This compound is a small molecule inhibitor of DAO. By inhibiting DAO activity, this compound effectively increases the bioavailability of D-serine in the brain. This leads to enhanced activation of NMDA receptors, providing a valuable tool to study the downstream consequences of augmented NMDA receptor signaling.

Data Presentation: Efficacy of DAO Inhibitors

| Compound | Target | IC50 (µM) | Assay Condition | Reference |

| CBIO | Human DAO | 0.12 | In vitro, recombinant enzyme | (Foss et al., 2010) |

| Sodium Benzoate | Human DAO | ~1000 | In vitro, recombinant enzyme | (Duplantier et al., 2007) |

Note: The potency of this compound is reported to be high, and researchers should perform dose-response studies to determine the optimal concentration for their specific experimental system.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on glutamate signaling pathways.

In Vitro D-amino Acid Oxidase (DAO) Activity Assay

This protocol describes a common method to measure DAO activity based on the detection of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed reaction.

Principle: DAO catalyzes the oxidative deamination of a D-amino acid (e.g., D-serine) to its corresponding α-keto acid, producing ammonia and hydrogen peroxide. The generated H₂O₂ can be quantified using a variety of colorimetric or fluorometric assays. This protocol utilizes the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.

Materials:

-

Recombinant human DAO

-

This compound

-

D-serine

-

Amplex™ Red reagent

-

Horseradish peroxidase (HRP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of D-serine in PBS.

-

Prepare a working solution of Amplex™ Red and HRP in PBS according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of the Amplex™ Red/HRP working solution to each well.

-

Add 20 µL of varying concentrations of this compound (or vehicle control) to the wells.

-

Add 10 µL of recombinant human DAO to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of D-serine solution to each well to initiate the reaction. The final concentration of D-serine should be at or near its Km for DAO.

-

-

Measurement:

-

Immediately measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) in a kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Plot the percentage of DAO inhibition against the concentration of this compound to determine the IC50 value.

-

Quantification of D-serine Levels by HPLC

This protocol outlines the measurement of D-serine in biological samples (e.g., brain tissue homogenates, microdialysates) using high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.

Principle: D-serine is derivatized with a fluorescent tag to enable sensitive detection by HPLC. Chiral separation is achieved using a chiral column or by using a chiral derivatizing agent.

Materials:

-

Biological sample (e.g., brain tissue)

-

This compound (for in vivo studies)

-

Perchloric acid (PCA)

-

Derivatizing agent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole - NBD-F)

-

HPLC system with a fluorescence detector

-

Chiral HPLC column

-

D-serine and L-serine standards

Procedure:

-

Sample Preparation (from brain tissue):

-

Homogenize the brain tissue in ice-cold 0.1 M PCA.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and neutralize it with a potassium borate buffer.

-

-

Derivatization:

-

Mix the neutralized supernatant with the NBD-F solution.

-

Incubate the mixture at 60°C for 30 minutes in the dark.

-

Stop the reaction by adding an equal volume of 0.1 M HCl.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the chiral HPLC column.

-

Use an appropriate mobile phase gradient to separate D-serine and L-serine.

-

Detect the fluorescent derivatives using a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm).

-

-

Quantification:

-

Create a standard curve using known concentrations of D-serine and L-serine standards.

-

Determine the concentration of D-serine in the samples by comparing their peak areas to the standard curve.

-

Electrophysiological Recording of NMDA Receptor Function

This protocol describes the use of whole-cell patch-clamp electrophysiology in primary neuronal cultures or brain slices to assess the effect of this compound on NMDA receptor-mediated currents.

Principle: The patch-clamp technique allows for the measurement of ion currents flowing through NMDA receptors in response to agonist application. By applying this compound, one can observe changes in the amplitude and kinetics of these currents, reflecting the enhanced availability of D-serine.

Materials:

-

Primary neuronal culture or acute brain slices

-

This compound

-

NMDA

-

Glycine or D-serine (as a control co-agonist)

-

Artificial cerebrospinal fluid (aCSF)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

Procedure:

-

Preparation:

-

Prepare primary neuronal cultures or acute brain slices according to standard protocols.

-

Prepare aCSF and the internal pipette solution.

-

-

Recording:

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Perfuse the neuron with aCSF containing a low concentration of NMDA and a saturating concentration of glycine to establish a baseline NMDA receptor-mediated current.

-

-

This compound Application:

-

Switch the perfusion to aCSF containing NMDA, a sub-saturating concentration of D-serine, and the desired concentration of this compound.

-

Record the NMDA receptor-mediated current in the presence of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the NMDA receptor-mediated currents before and after the application of this compound.

-

An increase in the current amplitude in the presence of this compound would indicate an enhancement of NMDA receptor function due to increased D-serine levels.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Glutamate and D-serine activate NMDA receptors.

Experimental Workflow Diagram

Caption: Workflow for studying this compound's effects.

Conclusion

This compound provides a valuable pharmacological tool for the targeted investigation of glutamate signaling through the modulation of D-serine levels. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive approach for researchers to explore the multifaceted roles of NMDA receptor co-agonism in both physiological and pathological contexts. The careful application of these methodologies will undoubtedly contribute to a deeper understanding of glutamatergic neurotransmission and may pave the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

Methodological & Application

Application Note and Protocol: Preparation of ML337 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of ML337, a selective and brain-penetrant negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3)[1][2][3][4]. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, step-by-step procedures, and storage conditions for this compound in dimethyl sulfoxide (DMSO).

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 353.39 g/mol | [2][3][4][5] |

| Formula | C₂₁H₂₀FNO₃ | [2][4] |

| Solubility in DMSO | Up to 125 mg/mL (353.72 mM)[1][2], also reported as soluble to 100 mM and 31.8 mg/mL (89.99 mM)[5] | [1][2][5] |

| Purity | ≥98% | [4] |

| Appearance | Solid Powder | [4] |

| Storage (Powder) | -20°C for up to 3 years | [2][5] |

| Storage (Stock Solution in DMSO) | -80°C for 6 months to 1 year; -20°C for 1 month | [1][2][5] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various in vitro and in vivo experiments.

Materials:

-

This compound powder

-

Anhydrous or newly opened dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Equilibrate this compound Powder: Allow the vial containing the this compound powder to come to room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.53 mg of this compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM x 0.001 L x 353.39 g/mol = 3.53 mg

-

-

Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, you would add 1 mL of DMSO. It is recommended to use anhydrous or newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility[1].

-

Dissolve this compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If the compound does not fully dissolve with vortexing, sonication may be required to aid dissolution[1][5]. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months to a year) or at -20°C for short-term storage (up to 1 month)[1][2][5].

Workflow for Preparing this compound Stock Solution

Caption: Workflow for the preparation and storage of this compound stock solution in DMSO.

Dilution to Working Concentrations

The prepared stock solution will need to be further diluted to the desired working concentration for your specific assay. It is recommended to perform serial dilutions. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

This compound has a reported IC₅₀ of 593 nM for mGlu3, and it shows no activity at other mGlu receptors at concentrations up to 30 µM[1][2]. This information can be used as a guide for determining the appropriate concentration range for your experiments.

Signaling Pathway Context

Caption: this compound acts as a negative allosteric modulator of the mGlu3 receptor.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds and solvents.

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

By following this detailed protocol, researchers can ensure the consistent and accurate preparation of this compound stock solutions for their scientific investigations.

References

Application Notes and Protocols for ML337 in Neuronal Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML337 is a potent, selective, and CNS penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).[1][2] As a NAM, this compound does not directly compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, reducing its response to glutamate. The selective inhibition of mGluR3 by this compound makes it a valuable pharmacological tool for elucidating the physiological roles of this receptor in the central nervous system and for exploring its therapeutic potential in various neurological and psychiatric disorders. These application notes provide recommended concentrations, detailed protocols for cell-based assays, and an overview of the relevant signaling pathways.

Data Presentation

The following table summarizes the key in vitro pharmacological data for this compound, providing a reference for its potency and selectivity.

| Parameter | Value | Cell Line | Assay Type | Reference |

| mGluR3 IC50 | 593 nM | CHO cells expressing human mGluR3 | Forskolin-stimulated cAMP accumulation assay | [1](--INVALID-LINK--) |

| mGluR2 IC50 | > 30 µM | CHO cells expressing human mGluR2 | Forskolin-stimulated cAMP accumulation assay | [1](--INVALID-LINK--) |

Note: The high IC50 value for mGluR2 demonstrates the high selectivity of this compound for mGluR3 over the closely related mGluR2 receptor.

Recommended this compound Concentration for Neuronal Cell Assays

Based on its IC50 value, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments in neuronal cell assays. A concentration-response curve should be generated to determine the optimal concentration for the specific cell type and experimental endpoint. It is advisable to test a range of concentrations, for example, from 10 nM to 30 µM, to fully characterize the effect of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound in cell-based assays. These protocols are based on standard methods for studying mGluR3 function and can be adapted for use with primary neuronal cultures or neuronal cell lines.

Protocol 1: In Vitro Characterization of mGluR3 Antagonism using a cAMP Assay

This protocol is designed to measure the ability of this compound to inhibit the glutamate-mediated suppression of adenylyl cyclase activity in cells expressing mGluR3.

Materials:

-

Neuronal cell line or primary neurons endogenously or exogenously expressing mGluR3

-

Cell culture medium (e.g., DMEM, Neurobasal)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Glutamate

-

Forskolin

-

This compound

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay)

-

96-well or 384-well white opaque microplates

Procedure:

-

Cell Culture: Culture the neuronal cells in the appropriate medium supplemented with FBS and antibiotics. Plate the cells in the microplates at a suitable density and allow them to adhere and grow for 24-48 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations. Prepare solutions of glutamate and forskolin in an appropriate assay buffer.

-

Assay: a. Remove the culture medium from the wells. b. Wash the cells once with a serum-free assay buffer. c. Add the this compound working solutions to the wells and incubate for 15-30 minutes at 37°C. d. Add a sub-maximal concentration of glutamate (e.g., EC20 or EC50) to the wells. e. Immediately add forskolin to all wells to stimulate cAMP production. f. Incubate the plate for 30 minutes at 37°C.

-

cAMP Measurement: Follow the instructions of the chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP levels using a plate reader.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Protocol 2: Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration in response to mGluR3 activation and its modulation by this compound. Note that mGluR3 is primarily a Gi/o-coupled receptor, which does not directly signal through calcium mobilization. Therefore, this assay is typically performed in a cell line co-expressing mGluR3 and a promiscuous G-protein like Gα15 or a chimeric G-protein that couples to the phospholipase C pathway.

Materials:

-

Cell line co-expressing mGluR3 and a suitable G-protein (e.g., HEK293-mGluR3-Gα15)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS)

-

Glutamate

-

This compound

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well or 384-well microplate and culture overnight.

-

Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. b. Remove the culture medium and add the loading buffer to the cells. c. Incubate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound and a solution of glutamate in the assay buffer.

-

Assay: a. Wash the cells with the assay buffer to remove excess dye. b. Place the cell plate in the fluorescence plate reader. c. Add the this compound solutions to the wells and incubate for a specified time (e.g., 15-30 minutes). d. Establish a baseline fluorescence reading. e. Inject the glutamate solution into the wells and immediately start recording the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response over baseline and plot it against the log concentration of this compound to determine its inhibitory effect.

Signaling Pathways and Experimental Workflow Diagrams

Caption: mGluR3 Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the mGluR3 cAMP assay.

References

Application Notes and Protocols for In Vivo Administration of ML337 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to ML337

This compound is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). It has an IC50 of 593 nM for mGlu3 and exhibits over 60-fold selectivity against other mGlu receptors, including mGlu2.[1] this compound is considered a valuable research tool for investigating the physiological and pathological roles of mGlu3 in the central nervous system (CNS) and other tissues.[1] The mGlu3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits the cyclic AMP (cAMP) cascade.[2][3] Dysregulation of mGlu3 signaling has been implicated in a variety of disorders, including schizophrenia, bipolar disorder, anxiety, and certain types of cancer.[2][4]

These application notes provide a general protocol for the in vivo administration of this compound in rodent models based on available formulation information and standard preclinical research practices. It is important to note that, to date, specific in vivo efficacy, pharmacokinetic, and toxicology studies for this compound have not been detailed in publicly available literature. Therefore, the following protocols and data tables are intended as a guide for researchers to design their own studies.

Quantitative Data Summary (Templates)

The following tables are provided as templates for researchers to summarize their experimental data when conducting in vivo studies with this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Mouse | Rat |

| Dose (mg/kg) | e.g., 10 | e.g., 10 |

| Route of Administration | e.g., Intraperitoneal (IP) | e.g., Oral (PO) |

| Cmax (ng/mL) | Insert experimental data | Insert experimental data |

| Tmax (h) | Insert experimental data | Insert experimental data |

| AUC (0-t) (ng·h/mL) | Insert experimental data | Insert experimental data |

| t1/2 (h) | Insert experimental data | Insert experimental data |

| Brain:Plasma Ratio | 0.92[1] | 0.3[1] |

Table 2: Efficacy Study of this compound in a Rodent Disease Model (Example: Neurological Disorder)

| Treatment Group | Dose (mg/kg) | Route | Behavioral Endpoint (e.g., % Time in Open Arms) | Biomarker (e.g., Corticosterone Levels) |

| Vehicle Control | N/A | e.g., IP | Insert experimental data | Insert experimental data |

| This compound | e.g., 3 | e.g., IP | Insert experimental data | Insert experimental data |

| This compound | e.g., 10 | e.g., IP | Insert experimental data | Insert experimental data |

| This compound | e.g., 30 | e.g., IP | Insert experimental data | Insert experimental data |

| Positive Control | Specify | e.g., IP | Insert experimental data | Insert experimental data |

Table 3: Acute Toxicity Profile of this compound in Rodents

| Species | Dose (mg/kg) | Route | Observed Adverse Effects | Mortality |

| Mouse | e.g., 50 | e.g., IP | Insert observations | e.g., 0/5 |

| Mouse | e.g., 100 | e.g., IP | Insert observations | e.g., 1/5 |

| Rat | e.g., 50 | e.g., PO | Insert observations | e.g., 0/5 |

| Rat | e.g., 100 | e.g., PO | Insert observations | e.g., 0/5 |

Experimental Protocols

Formulation of this compound for In Vivo Administration

A recommended formulation for this compound for in vivo use is a solution in a vehicle of 10% Dimethyl Sulfoxide (DMSO) and 90% Corn Oil. This protocol is designed to yield a clear solution.

Materials:

-

This compound powder

-

DMSO (Dimethyl Sulfoxide), sterile, injectable grade

-

Corn oil, sterile

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO can be prepared.

-

In a sterile tube, add the required volume of the this compound/DMSO stock solution.

-

Add the corresponding volume of sterile corn oil to achieve a 1:9 ratio of DMSO to corn oil.

-

Vortex the solution thoroughly until it is a clear and homogenous solution.

-

This formulation should be prepared fresh before each administration.

Administration in Rodent Models

The choice of rodent model will depend on the specific research question. For neurological and psychiatric disorders, various transgenic and behavioral models are available. For oncology studies, xenograft or genetically engineered mouse models may be appropriate.

General Protocol for Intraperitoneal (IP) Injection in Mice:

-

Accurately weigh each animal to determine the correct dosing volume.

-

Draw the freshly prepared this compound formulation into an appropriate sized syringe with a 25-27 gauge needle.

-

Gently restrain the mouse, exposing the abdomen.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the solution slowly and smoothly.

-

Monitor the animal for any immediate adverse reactions.

General Protocol for Oral Gavage (PO) in Rats:

-

Weigh each rat to calculate the required dose volume.

-

Use a flexible or rigid gavage needle of appropriate size for the rat.

-

Gently restrain the rat and introduce the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.

-

Administer the this compound formulation slowly.

-

Carefully remove the gavage needle.

-

Observe the animal for any signs of distress.

Visualization of Pathways and Workflows

Signaling Pathway of mGlu3

The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 3 (mGlu3). As a Gi/Go-coupled receptor, its activation by glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene transcription. This compound, as a negative allosteric modulator, would prevent this cascade from occurring in the presence of glutamate.

Caption: Simplified mGlu3 signaling cascade.

Experimental Workflow for an In Vivo Efficacy Study

The diagram below outlines a typical experimental workflow for assessing the efficacy of this compound in a rodent model of a neurological disorder.

Caption: General workflow for a preclinical efficacy study.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical relationship of this compound's action as a negative allosteric modulator on the mGlu3 receptor and its downstream consequences.

Caption: Mechanism of action of this compound.

References

- 1. Development of a Second Generation mGlu3 NAM Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]

- 3. GRM3 glutamate metabotropic receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Electrophysiological Characterization of Kir4.1 Inwardly Rectifying Potassium Channels Using a Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inwardly rectifying potassium (Kir) channels are crucial regulators of cellular excitability and potassium homeostasis in various tissues, including the central nervous system (CNS). The Kir4.1 channel, encoded by the KCNJ10 gene, is predominantly expressed in glial cells, particularly astrocytes, where it plays a vital role in spatial potassium buffering. This process is essential for maintaining a stable neuronal environment by clearing excess extracellular potassium released during neuronal activity. Dysfunction of Kir4.1 channels has been implicated in several neurological disorders, including epilepsy, making them a promising target for therapeutic intervention.

These application notes provide a detailed guide for utilizing a selective Kir4.1 inhibitor in electrophysiological recordings. While the specific compound "ML337" was not identified in the available literature, we will use the well-characterized and selective Kir4.1 inhibitor, VU0134992 , as a representative tool compound for these protocols.[1] These protocols are designed to assist researchers in investigating the physiological roles of Kir4.1 channels and in the screening and characterization of novel modulators.

Mechanism of Action

Kir4.1 channels exhibit inward rectification, a property that allows a larger influx of K+ ions into the cell than efflux out of the cell at membrane potentials positive to the K+ equilibrium potential. This is due to a voltage-dependent block by intracellular cations like Mg2+ and polyamines. By maintaining the resting membrane potential of astrocytes close to the K+ equilibrium potential, Kir4.1 channels facilitate the efficient uptake of extracellular K+.

Selective inhibitors of Kir4.1, such as VU0134992, act as pore blockers.[2] These molecules bind within the ion conduction pathway of the channel, physically obstructing the flow of potassium ions. This inhibition leads to a depolarization of the astrocyte membrane, a reduction in potassium buffering capacity, and consequently, an increase in neuronal excitability.

Quantitative Data Summary

The following tables summarize the quantitative data for the selective Kir4.1 inhibitor VU0134992, which can be used as a reference for researchers working with similar compounds targeting Kir4.1.

Table 1: Potency of VU0134992 on Kir4.1 Channels

| Parameter | Value | Electrophysiology Method | Reference |

| IC50 | 0.97 µM | Whole-cell patch clamp | [1] |

Table 2: Selectivity Profile of VU0134992

| Channel | Selectivity (fold vs. Kir4.1) | Method | Reference |

| Kir4.1/5.1 | 9-fold less potent (IC50 = 9 µM) | Whole-cell patch clamp | [1] |

| Kir1.1 | >30-fold | Thallium flux assay | [1] |

| Kir2.1 | >30-fold | Thallium flux assay | [1] |

| Kir2.2 | >30-fold | Thallium flux assay | [1] |

Signaling Pathway of Kir4.1 Channel Inhibition in Astrocytes

Inhibition of astrocytic Kir4.1 channels initiates a signaling cascade that impacts neuronal function. The following diagram illustrates the key events following the application of a Kir4.1 inhibitor.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of a Kir4.1 inhibitor using whole-cell patch-clamp electrophysiology.

Experimental Workflow: Whole-Cell Patch Clamp

Detailed Methodologies

1. Preparation of Kir4.1 Inhibitor Stock Solution (Example: VU0134992)

-

Compound: VU0134992 (Molecular Weight: 411.38 g/mol )

-

Solvent: Dimethyl sulfoxide (DMSO) of electrophysiology grade.

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 4.11 mg of VU0134992 in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

-

Working Solution: On the day of the experiment, dilute the stock solution in the extracellular recording solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects on the cells.

2. Whole-Cell Patch-Clamp Recording from Cultured Astrocytes

-

Cell Culture: Plate astrocytes on glass coverslips and culture until they reach the desired confluency.

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

-

Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

-

-

Recording Procedure:

-

Transfer a coverslip with cultured astrocytes to the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Approach a target astrocyte with the recording pipette under visual guidance.

-

Apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

-

Switch to voltage-clamp mode and hold the membrane potential at a holding potential of -80 mV.

-

Apply a voltage-step protocol to elicit Kir4.1 currents. A typical protocol would involve stepping the membrane potential from -120 mV to +60 mV in 20 mV increments for 200-500 ms.

-

Record stable baseline currents for several minutes.

-

Perfuse the recording chamber with the extracellular solution containing the Kir4.1 inhibitor at the desired concentration.

-

Record the inhibited currents until a steady-state effect is reached.

-

To determine the IC50, apply a range of inhibitor concentrations in a cumulative or non-cumulative manner.

-

(Optional) Perfuse with the inhibitor-free extracellular solution to assess the reversibility of the block.

-

3. Data Analysis

-

Current Measurement: Measure the peak inward and outward current amplitudes at each voltage step before and after inhibitor application.

-

Current-Voltage (I-V) Relationship: Plot the current amplitude as a function of the membrane potential to generate I-V curves.

-

Inhibition Calculation: Calculate the percentage of current inhibition at each concentration using the formula: % Inhibition = (1 - (I_inhibitor / I_baseline)) * 100.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data with a Hill equation to determine the IC50 value.

Automated Electrophysiology

For high-throughput screening of compounds targeting Kir4.1, automated patch-clamp systems can be employed. These systems allow for the rapid and simultaneous recording from multiple cells in a plate-based format, significantly increasing the efficiency of drug discovery efforts. The general principles of voltage clamp and data analysis are similar to manual patch clamp, but the cell handling and solution application are automated. It is recommended to follow the specific protocols provided by the manufacturer of the automated patch-clamp platform.

Conclusion

The selective inhibition of Kir4.1 channels presents a valuable strategy for investigating the role of astrocytes in neuronal function and for the development of novel therapeutics for neurological disorders. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize selective Kir4.1 inhibitors like VU0134992 in their electrophysiological studies. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results in the characterization of Kir4.1 channel modulators.

References